Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate
Description
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone attached to a substituted phenyl ring. The phenyl ring features two bulky tert-butyl groups at the 3 and 5 positions and a methoxy group (-OCH₃) at the 4 position. The tert-butyl substituents contribute to steric hindrance and oxidative stability, while the methoxy group enhances lipophilicity and electron-donating properties compared to hydroxyl analogs .
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H30O3/c1-18(2,3)14-11-13(9-10-16(20)21-7)12-15(17(14)22-8)19(4,5)6/h11-12H,9-10H2,1-8H3 |
InChI Key |
OZNVOAQMEARNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Synthetic Methodology
The compound can be synthesized through a Michael addition reaction involving 2,6-di-tert-butylphenol and methyl acrylate under the catalytic influence of sodium methanolate. This synthetic route is noted for its simplicity and efficiency, making it a valuable method in organic chemistry .
Applications in Asymmetric Hydrogenation
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate serves as a reactant in asymmetric hydrogenation processes using iridium catalysts. This application is crucial for producing nonracemic compounds that are essential in pharmaceuticals and fine chemicals .
Antioxidant Properties
Phenolic Antioxidant
This compound is recognized as a potent phenolic antioxidant, similar to butylated hydroxytoluene (BHT). It exhibits excellent oxidative stability, making it suitable for use in polymers, lubricants, and food packaging materials. Its effectiveness stems from its ability to prevent oxidation without causing discoloration or pollution .
Industrial Applications
this compound finds extensive use in:
- Polyolefins : Enhances thermal stability and prolongs the life of plastic materials.
- Synthetic Rubber : Improves resistance to oxidative degradation.
- Coatings and Greases : Provides durability and performance in various industrial applications.
- Food Packaging : Ensures the safety and longevity of food products by inhibiting rancidity .
Case Studies
Case Study 1: Polymer Technology
A study demonstrated the effectiveness of this compound as an antioxidant in polyolefin matrices. The results indicated significant improvements in thermal stability and mechanical properties when incorporated into the polymer blend .
Case Study 2: Lubricants
Research has shown that adding this compound to lubricating oils enhances their oxidative stability. The study revealed that formulations containing this compound exhibited lower rates of degradation compared to traditional antioxidants, thus extending service life .
Safety and Regulatory Aspects
This compound has been classified under various safety regulations due to its chemical properties. It is essential for users to adhere to safety protocols when handling this compound, including proper storage and protective equipment usage .
Mechanism of Action
The antioxidant activity of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The bulky tert-butyl groups provide steric hindrance, which helps stabilize the radical formed after hydrogen donation. This stabilization prevents further oxidation reactions, thereby protecting the substrate from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Hydroxy Groups
The hydroxyl analog, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 36837-50-0), differs only in the 4-position substituent (-OH instead of -OCH₃). Key distinctions include:
- Reactivity: The hydroxyl group enables hydrogen bonding and antioxidant activity via radical scavenging, whereas the methoxy group lacks H-bond donor capacity but offers greater hydrolytic stability .
- Lipophilicity: The methoxy variant has a higher logP value (predicted), enhancing solubility in nonpolar matrices .
- Synthetic Optimization: Production of the hydroxyl variant has been extensively studied using factorial design and response surface methodology (RSM), achieving yields >80% under optimized conditions (e.g., pH 7.5, 48 hours) .
Ester Group Variations
This modification increases molecular weight (MW: ~454 g/mol vs. ~350 g/mol for the methyl ester) and lipophilicity, making it suitable for applications requiring compatibility with hydrophobic polymers or oils .
Substituent Position and Similarity
lists structurally related esters with similarity scores (0.89–0.93), including:
- Methyl 3-(3-hydroxyphenyl)propanoate (CAS 5597-50-2): Lacks tert-butyl groups, reducing steric protection and stability.
- Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 22446-37-3): Contains a single tert-butyl group, offering intermediate steric hindrance.
Data Table: Key Structural and Functional Comparisons
Research Findings and Industrial Relevance
- Antioxidant Performance: The hydroxyl analog demonstrates radical scavenging efficacy in DPPH assays (IC₅₀ ~15 µM), while the methoxy variant is inactive in such tests due to the absence of a phenolic -OH group .
- Synthetic Yields : The hydroxyl variant achieves 82% yield under optimized RSM conditions (temperature: 60°C, substrate ratio 1:1.2), whereas the methoxy variant’s synthesis is less documented but likely requires milder conditions due to reduced reactivity .
- Thermal Stability : Both tert-butyl-substituted compounds exhibit thermal degradation temperatures >250°C, making them suitable for high-temperature processing .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding propanoic acid derivative. A common approach involves reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 20170-32-5) with methanol under acidic catalysis, followed by methylation of the phenolic hydroxyl group. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric excess of methylating agents (e.g., dimethyl sulfate), and inert atmosphere to prevent oxidation of the phenolic moiety . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry, with reference to spectral data from NIST (e.g., InChIKey: PXMJCECEFTYEKE-UHFFFAOYSA-N) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm) is recommended due to the compound’s aromatic chromophore. Differential scanning calorimetry (DSC) can determine melting behavior (mp 85–89°C, as reported for structurally similar analogs) . X-ray crystallography, though less common, has been used to resolve steric effects from tert-butyl groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antioxidant efficacy across different polymer matrices?
- Methodological Answer : Contradictions in antioxidant performance often arise from matrix-specific interactions (e.g., polyethylene vs. polypropylene). Systematic studies should compare:
- Radical scavenging kinetics : Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency in situ.
- Thermal degradation profiles : Thermogravimetric analysis (TGA) under oxidative conditions (e.g., air vs. nitrogen) to assess stabilization effects.
- Polymer crystallinity : XRD or DSC to correlate antioxidant distribution with crystalline/amorphous phases.
Reference data from polyethylene applications (e.g., 0.1–0.5 wt% loading) can serve as a baseline .
Q. What mechanistic studies elucidate the acetylcholinesterase (AChE) inhibitory activity of this compound?
- Methodological Answer : To investigate AChE inhibition:
- Enzyme kinetics : Perform Ellman’s assay with acetylthiocholine iodide, monitoring thiocholine production at 412 nm. Compare IC₅₀ values with donepezil (positive control).
- Molecular docking : Use software like AutoDock Vina to model interactions between the tert-butyl/methoxy groups and AChE’s peripheral anionic site (e.g., Trp286, Tyr337).
- Metabolite analysis : LC-MS/MS to identify hydrolyzed metabolites (e.g., free propionic acid derivatives) that may contribute to activity. Preliminary studies note inhibition at 10–100 µM concentrations .
Q. How does steric hindrance from tert-butyl groups influence the compound’s stability under UV irradiation?
- Methodological Answer : The tert-butyl groups provide steric protection to the phenolic oxygen, reducing oxidative degradation. Experimental approaches include:
- Accelerated UV aging : Expose thin films to UV-B (280–315 nm) and monitor carbonyl index via FTIR.
- Quantum chemical calculations : Density functional theory (DFT) to compare bond dissociation energies (BDEs) of the methoxy vs. hydroxyl derivatives.
- EPR spin trapping : Detect radical intermediates (e.g., phenoxyl radicals) during photodegradation. Data from polyethylene stabilization studies suggest tert-butyl groups enhance half-life by 2–3× compared to unsubstituted analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from solvent purity and measurement techniques. Standardize protocols:
- Solubility testing : Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 µm membranes. Quantify via gravimetry or UV-Vis.
- QSAR modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict compatibility. The compound’s logP (estimated ~5.2) favors non-polar solvents (e.g., hexane, toluene), but methanol/ethanol mixtures (≥80%) may improve dissolution via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
